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Trideuterio(nitro)(113C)methane

Cat. No.: B052430
CAS No.: 112898-45-0
M. Wt: 65.051 g/mol
InChI Key: LYGJENNIWJXYER-KQORAOOSSA-N
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Description

Significance of Stable Isotopes in Mechanistic Chemistry and Analytical Research

Stable isotopes, which are non-radioactive forms of elements, are invaluable tools in chemical and biochemical research. wikipedia.orgiaea.org Their unique properties allow for a variety of applications, including the elucidation of reaction mechanisms, metabolic flux analysis, and as internal standards for quantification in mass spectrometry. x-chemrx.comcernobioscience.com The most commonly utilized stable isotopes in this context are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

One of the most powerful applications of stable isotopes is in the study of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. blog.ir The KIE is a highly sensitive probe for determining reaction mechanisms. A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. blog.ir For instance, a C-H bond typically reacts 6 to 10 times faster than a corresponding C-D bond. blog.ir Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, providing information about changes in hybridization at the transition state. blog.ir

Furthermore, isotopic labeling is instrumental in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. wikipedia.org In NMR, the substitution of an atom can lead to small but measurable changes in the chemical shifts of neighboring nuclei, known as isotope shifts. huji.ac.il These shifts provide valuable structural and bonding information. huji.ac.il In mass spectrometry, the mass difference introduced by the isotopic label allows for the clear differentiation and tracking of molecules and their fragments. wikipedia.org

Contextualization of Nitromethane (B149229) as a Fundamental Organic Building Block

Nitromethane (CH₃NO₂), the simplest organic nitro compound, is a versatile and fundamental one-carbon building block in organic synthesis. wikipedia.orgadvancionsciences.com Its utility stems from the electron-withdrawing nature of the nitro group, which acidifies the adjacent methyl protons. This acidity allows nitromethane to be deprotonated, enabling it to participate in a variety of condensation reactions analogous to those of carbonyl compounds. wikipedia.org

Key reactions involving nitromethane include:

Nitroaldol (Henry) Reaction: Under base catalysis, nitromethane adds to aldehydes in a 1,2-addition. wikipedia.org

Michael Reaction: Nitromethane can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds via 1,4-addition. wikipedia.org

Beyond its role as a reactant, nitromethane is a highly polar, aprotic solvent, making it suitable for dissolving charged, electrophilic species and for use in applications like extractions and as a reaction medium. wikipedia.orgnih.gov Its diverse reactivity makes it a precursor for a wide range of compounds, including amines, carboxylic acids, and complex heterocyclic structures. advancionsciences.com

Rationale for the Strategic Isotopic Labeling of Trideuterio(nitro)(¹³C)methane (¹³CD₃NO₂)

The strategic isotopic labeling of nitromethane to create Trideuterio(nitro)(¹³C)methane (¹³CD₃NO₂) provides a powerful tool for detailed mechanistic investigations. This specific labeling, involving the substitution of all three hydrogen atoms with deuterium and the carbon atom with carbon-13, offers several distinct advantages.

The presence of both ¹³C and deuterium allows for multi-faceted analysis. The ¹³C label enables the tracking of the carbon skeleton through complex reaction pathways using ¹³C NMR spectroscopy. nih.gov Deuterium labeling, on the other hand, is crucial for studying kinetic isotope effects, which can elucidate whether the C-H bond is cleaved in the rate-determining step of a reaction. youtube.com The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to substantial and readily measurable KIEs. blog.ir

The combined labeling in ¹³CD₃NO₂ allows for more sophisticated NMR experiments, leveraging the interaction between ¹³C and deuterium nuclei. This can provide more detailed structural and dynamic information than single labeling alone. For example, deuterium substitution can influence the chemical shifts of directly bonded and even distant ¹³C nuclei, an effect that can be used to trace the fate of specific molecular fragments. nih.gov

Furthermore, the use of perdeuterated molecules like Trideuterio(nitro)(¹³C)methane can simplify proton NMR spectra by removing the signals from the methyl group, allowing for clearer observation of other protons in a reaction mixture. Studies on deuterated nitromethane (CD₃NO₂) have shown that isotopic substitution leads to noticeable changes in physicochemical properties such as density and viscosity, highlighting the impact of isotopic labeling on molecular behavior. ichtj.waw.pl

Table of Physicochemical Properties of Nitromethane and its Isotopologues

Property Nitromethane (CH₃NO₂) Nitromethane-d₃ (CD₃NO₂)
Molar Mass ( g/mol ) 61.04 64.06
Boiling Point (°C) 101.2 wikipedia.org 100 chemicalbook.com
Melting Point (°C) -28.7 wikipedia.org -29 chemicalbook.com
Density (g/mL at 25°C) 1.1371 (at 20°C) wikipedia.org 1.183 chemicalbook.com

| Refractive Index (n20/D) | - | 1.3795 chemicalbook.com |

Table of Compound Names

Compound Name Chemical Formula
Trideuterio(nitro)(¹³C)methane ¹³CD₃NO₂
Nitromethane CH₃NO₂
Deuterium D or ²H
Carbon-13 ¹³C
Nitrogen-15 ¹⁵N
Protium ¹H

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3NO2 B052430 Trideuterio(nitro)(113C)methane CAS No. 112898-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trideuterio(nitro)(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGJENNIWJXYER-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583511
Record name Nitro(~13~C,~2~H_3_)methane
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Molecular Weight

65.051 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112898-45-0
Record name Methane-13C-d3, nitro-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitro(~13~C,~2~H_3_)methane
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Record name 112898-45-0
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Synthetic Methodologies and Isotopic Enrichment Strategies for Trideuterio Nitro 13c Methane

Regiospecific Deuterium (B1214612) (²H) Incorporation Techniques

The introduction of deuterium atoms (²H or D) onto the methyl group of nitromethane (B149229) is a critical step in the synthesis of its trideuterated analogue. Regiospecific deuteration ensures that the deuterium atoms are located at the desired positions within the molecule.

One common approach involves the use of deuterated reagents in reactions that specifically target the C-H bonds of the methyl group. For instance, base-catalyzed hydrogen-deuterium exchange reactions can be employed. In this method, a base removes a proton from the methyl group of nitromethane, forming a carbanion intermediate. This intermediate can then be quenched with a deuterium source, such as deuterium oxide (D₂O), to introduce a deuterium atom. Repeating this process allows for the incorporation of multiple deuterium atoms.

Another technique is the deoxygenative deuteration of ketones. This method proceeds through a hydrazone intermediate, which then undergoes in situ deuteration. rsc.org This approach offers high regiospecificity, with reported deuterium content ranging from 91% to 96%. rsc.org Photochemical methods have also emerged as a viable strategy for deuterium labeling, offering mild reaction conditions and applicability to complex molecules. rsc.org

The choice of deuteration strategy often depends on the desired level of deuterium incorporation and the functional group tolerance of the starting materials. For the synthesis of trideuterio(nitro)methane, methods that allow for complete exchange of all three hydrogen atoms on the methyl group are preferred.

Isotopic Carbon-13 (¹³C) Enrichment Approaches

Enriching the methane (B114726) carbon with the stable isotope ¹³C is another crucial aspect of synthesizing the target molecule. This is typically achieved by starting with a commercially available ¹³C-labeled precursor.

One of the primary methods for producing ¹³C is through the distillation of carbon-containing compounds like carbon monoxide (CO) or carbon tetrafluoride (CF₄). tn-sanso.co.jp These processes separate the heavier ¹³C isotope from the more abundant ¹²C, yielding highly enriched materials. For instance, ¹³C can be obtained with an isotopic purity of over 99 atom%. tn-sanso.co.jpsigmaaldrich.com

Once the enriched ¹³C source is obtained, it can be incorporated into the nitromethane structure through various synthetic routes. For example, ¹³C-labeled methyl iodide (¹³CH₃I) can be synthesized and subsequently used in a nucleophilic substitution reaction with a nitrite (B80452) salt to form ¹³C-nitromethane. The synthesis of ¹³C-enriched intermediates for metabolic pathways, such as those in the pentose-phosphate pathway, has been extensively studied and provides a basis for creating a variety of labeled organic molecules. nih.gov

Convergent and Sequential Synthesis Pathways for Dual Isotopic Labeling

The synthesis of a dually labeled compound like trideuterio(nitro)(¹³C)methane can be approached through either a convergent or a sequential pathway. nih.govresearchgate.net

In a sequential synthesis , the isotopic labels are introduced one after the other. For example, one could first synthesize trideuterionitromethane (CD₃NO₂) through exhaustive H/D exchange and then perform a reaction to replace the ¹²C with ¹³C. However, this approach can be challenging as the second labeling step might affect the first.

A more common and often more efficient approach is a convergent synthesis . nih.govresearchgate.net In this strategy, the two isotopically labeled fragments are prepared separately and then combined in a final step. For the synthesis of trideuterio(nitro)(¹³C)methane, this would involve synthesizing a ¹³C-labeled precursor that already contains the three deuterium atoms. For instance, ¹³C-labeled acetone-d₆ could be used as a starting material to generate a trideuteromethyl radical precursor, which can then be used to form the desired N-CD₃ bond. researchgate.net

The choice between a convergent and sequential approach depends on the availability of starting materials, the efficiency of the individual reaction steps, and the potential for isotopic scrambling.

Purification and Isotopic Purity Assessment of Labeled Nitromethane Analogues

After synthesis, the labeled nitromethane analogue must be purified and its isotopic purity assessed. Purification is essential to remove any unreacted starting materials, byproducts, and non-labeled or partially labeled molecules.

Common purification techniques for nitromethane include distillation, fractional freezing, and washing with aqueous solutions. wikipedia.orgdtic.mil For small-scale preparations, chromatographic methods can also be effective.

The isotopic purity of the final product is a critical parameter and is typically determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between molecules with different isotopic compositions based on their mass-to-charge ratio. nih.gov This allows for the quantification of the relative abundance of trideuterio(nitro)(¹³C)methane versus other isotopologues. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a particularly powerful technique for this purpose, offering high sensitivity and selectivity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ²H (deuterium) NMR are invaluable tools for confirming the position and extent of isotopic labeling. nih.govamazonaws.com ¹³C NMR can confirm the presence of the ¹³C isotope and provide information about its chemical environment, while ²H NMR can directly detect the incorporated deuterium atoms.

Advanced Spectroscopic and Analytical Characterization of Trideuterio Nitro 13c Methane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. The introduction of isotopic labels like 13C and deuterium (B1214612) (2H) significantly enhances the information that can be obtained.

13C NMR Chemical Shift Analysis and Carbon Connectivity Elucidation

The 13C NMR spectrum of nitromethane (B149229) provides direct information about the carbon environment. In the unlabeled compound, the carbon of the methyl group typically resonates at a specific chemical shift. For nitromethane in various deuterated solvents, this shift is well-documented. For instance, in deuterated chloroform (B151607) (CDCl₃), the 13C chemical shift of nitromethane is observed around 62.8 ppm. The precise chemical shift can be influenced by the solvent and temperature. pitt.edustanford.edu

For Trideuterio(nitro)(13C)methane, the primary piece of information from the 13C NMR spectrum is the confirmation of the carbon-13 enrichment. The presence of a strong signal at the expected chemical shift for the nitromethane carbon confirms the successful incorporation of the 13C isotope. sigmaaldrich.com The connectivity is straightforward in this small molecule, with the carbon atom being bonded to the three deuterium atoms and the nitrogen atom of the nitro group.

13C NMR Chemical Shifts of Nitromethane in Various Solvents
SolventChemical Shift (ppm)
CDCl₃62.8
D₂O62.9
Toluene-d₈62.3

Deuterium-Induced 13C NMR Isotope Shifts and Coupling Constants

The substitution of protons with deuterium atoms leads to observable changes in the 13C NMR spectrum, known as isotope effects. These effects are primarily seen as a small shift in the resonance frequency of the 13C nucleus, termed the deuterium-induced isotope shift (nΔC(D)), where 'n' is the number of bonds separating the deuterium and carbon atoms. nih.gov For Trideuterio(nitro)(13C)methane, a one-bond isotope effect (¹ΔC(D)) is expected. This typically results in an upfield shift (to a lower ppm value) of the 13C signal.

Furthermore, the spin-1 nature of the deuterium nucleus leads to scalar coupling (J-coupling) with the 13C nucleus. This coupling, denoted as ¹J(13C, 2H), results in the splitting of the 13C signal into a multiplet. For a CD₃ group, the 13C signal is expected to be split into a septet (a 1:3:6:7:6:3:1 pattern) due to coupling with the three equivalent deuterium nuclei. The magnitude of one-bond carbon-deuterium coupling constants (¹JC-D) is typically around 20-30 Hz. pitt.edu

2H NMR Spectroscopy for Deuterium Environment Characterization

Deuterium (2H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. wikipedia.org For Trideuterio(nitro)(13C)methane, a single resonance would be expected in the 2H NMR spectrum, confirming the presence and chemical environment of the deuterium atoms. The chemical shift in 2H NMR is similar to that in proton NMR but with a much lower resolution. wikipedia.org A key feature of 2H NMR is its ability to verify the effectiveness of deuteration, as a strong signal will be present for the deuterated compound. wikipedia.org In the case of nitromethane-d₃, a quintet is observed in the proton-coupled 1H NMR spectrum of the residual CHD₂ protons, with a coupling constant of about 2 Hz. pitt.edu In the 2H NMR spectrum of Trideuterio(nitro)(13C)methane, a singlet would be expected under broadband proton decoupling.

Multidimensional NMR Techniques for Complex Mixture Analysis and Isotopic Enrichment Measurement

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating complex structures. bitesizebio.com While for a simple molecule like Trideuterio(nitro)(13C)methane, these techniques are not strictly necessary for structure elucidation, they can be invaluable for analyzing mixtures containing this isotopologue or for precisely measuring the level of isotopic enrichment. nih.govunivr.it

For instance, an HSQC experiment would show a correlation between the 2H and 13C nuclei, confirming the direct C-D bond. The intensity of this correlation peak can be used to quantify the level of both 13C and 2H enrichment. nih.gov This is particularly useful in metabolic studies or when using the labeled compound as a tracer. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov Isotopic substitution has a significant and predictable effect on these vibrational frequencies. libretexts.org

Analysis of Isotopic Shifts on Fundamental Vibrational Modes

The replacement of hydrogen with deuterium, which has approximately twice the mass, leads to a significant lowering of the vibrational frequencies of modes involving the movement of these atoms. wikipedia.org This isotopic shift is particularly pronounced for stretching and bending vibrations of the C-H bonds. libretexts.org

In nitromethane, the C-H stretching vibrations appear at a much higher frequency than the C-D stretching vibrations in Trideuterio(nitro)(13C)methane. Similarly, the CH₃ bending and rocking modes will shift to lower frequencies upon deuteration. The substitution of 12C with 13C also causes a smaller but measurable downward shift in the frequencies of vibrations involving the carbon atom, such as the C-N stretch. nih.gov By comparing the IR and Raman spectra of unlabeled nitromethane with that of Trideuterio(nitro)(13C)methane, specific vibrational modes can be definitively assigned. osti.gov

Predicted Isotopic Shifts in the Vibrational Spectrum of Trideuterio(nitro)(13C)methane Compared to Nitromethane
Vibrational ModeApproximate Frequency in CH₃NO₂ (cm⁻¹)Expected Shift in CD₃¹³NO₂
C-H Stretch~2917Significant decrease
NO₂ Asymmetric Stretch~1560Minor decrease
NO₂ Symmetric Stretch~1380Minor decrease
CH₃ Bend~1400Significant decrease
C-N Stretch~920Minor decrease due to 13C

The analysis of these isotopic shifts provides a detailed picture of the molecular vibrations and confirms the successful isotopic labeling of the molecule. osti.gov This information is crucial for using Trideuterio(nitro)(13C)methane as a probe in more complex systems, where its unique spectral signatures can be used to track its behavior.

Probing Anharmonic Coupling and Vibrational Energy Transfer Pathways

The substitution of hydrogen with deuterium and carbon-12 with carbon-13 in nitromethane significantly alters its vibrational frequencies, making it an ideal candidate for studying anharmonic coupling and the flow of vibrational energy.

Studies on deuterated nitromethane reveal that the vibrational cooling process, the return to a thermalized state after excitation, occurs in distinct stages. acs.org Initially, the parent C-D stretch decays within a few picoseconds, exciting all lower-energy vibrations. acs.org This is followed by the decay of midrange vibrations over 10-15 picoseconds, which further excites the lower-energy vibrations. acs.org Finally, these low-energy vibrations dissipate their energy into the surrounding medium over tens of picoseconds. acs.org The entire thermalization process in deuterated nitromethane is somewhat faster than in its non-deuterated counterpart, taking approximately 100-120 picoseconds. acs.org

A key finding in these studies is the limited energy exchange among the C-D stretch excitations, a phenomenon attributed to the nearly free rotation of the methyl group. acs.org Furthermore, the initial laser pulse used for excitation not only excites the C-D stretches but also combination bands of bending and nitro stretching fundamentals, revealing the coupled nature of the vibrations. acs.org

Three-dimensional (3D) spectroscopy, which combines an infrared pump pulse with a visible probe pulse to generate Raman spectra, provides a comprehensive view of vibrational energy transfer. nih.gov The resulting 3D spectra map the pumped state, the probed state, and the time interval between them. nih.gov Cross-peaks at early delay times show which lower-wavenumber vibrations are initially produced alongside the pumped C-D stretch, while longer-time spectra detail the subsequent vibrational energy relaxation processes and the generation of daughter vibrations. nih.gov

Research has also shown that in solid nitromethane, the NO₂ symmetric stretches, CH₃ stretches, and bends are typically excited quickly and prominently. nih.gov Interestingly, the C-N stretching vibration, which acts as a bridge between the methyl and nitro groups, accumulates vibrational energy slowly and steadily, which may have implications for the initiation of decomposition reactions. nih.gov

Coherent Anti-Stokes Raman Spectroscopy (CARS) for Time-Resolved Studies

Coherent Anti-Stokes Raman Spectroscopy (CARS) is a powerful nonlinear optical technique that is highly sensitive to the vibrational signatures of molecules. wikipedia.org Unlike spontaneous Raman spectroscopy, CARS produces a strong, coherent signal, making it ideal for time-resolved studies of molecular dynamics. wikipedia.org

The CARS process involves three laser beams: a pump beam, a Stokes beam, and a probe beam. wikipedia.org When the frequency difference between the pump and Stokes beams matches a vibrational resonance in the molecule, a strong anti-Stokes signal is generated. wikipedia.org This technique has been successfully applied to the hydrogen/deuterium isotopomers of nitromethane to determine their vibrational frequencies. osti.gov

Time-resolved CARS allows for the monitoring of molecular vibrations on picosecond and even femtosecond timescales. researchgate.netprinceton.edu By introducing a variable time delay between the excitation and probing pulses, the evolution of vibrational populations can be tracked. researchgate.net This has been used to study rotation-vibration non-equilibrium in methane (B114726)/nitrogen mixtures, where the rotational and vibrational temperatures were measured simultaneously. princeton.edu

Furthermore, advancements in CARS, such as heterodyne spectral interferometry, allow for the retrieval of both the real and imaginary parts of the nonlinear susceptibility. uci.edu This enables the reconstruction of the vibrationally resonant signal free from the nonresonant background, leading to spectra that are directly comparable to spontaneous Raman spectra and offering enhanced sensitivity for quantitative analysis. uci.edu

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS)

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds, providing precise information on isotopic enrichment and the location of the labels within the molecule.

Quantification of Deuterium and Carbon-13 Isotopic Enrichment

Mass spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS) are essential for determining the isotopic purity of trideuterio(nitro)(¹³C)methane. High-resolution mass spectrometry (HRMS) can confirm the presence and abundance of the ¹³C isotope by detecting the specific mass-to-charge ratio of the labeled molecule. The goal is typically to achieve an isotopic purity of ≥99 atom % for ¹³C. sigmaaldrich.com

Isotope Ratio Monitoring Gas Chromatography-Mass Spectrometry (IRM-GC/MS) is a powerful technique that combines the separation power of gas chromatography with the high precision of an isotope ratio mass spectrometer. scripps.edu In this method, the eluting compounds from the GC column are combusted, and the resulting gases (like CO₂) are analyzed by the mass spectrometer to determine the ¹³C/¹²C ratio. scripps.edu This allows for continuous and comparable isotopic analysis of all compounds in a mixture. scripps.edu The data is often expressed in delta notation (δ¹³C) relative to a standard, such as Vienna Pee Dee Belemnite (VPDB). kcvs.campg.de

For deuterium enrichment, similar methods are employed. The δ²H isotopic composition is typically measured against the Vienna Standard Mean Ocean Water (VSMOW) scale. mpg.de The long-term measurement precision for methane isotopes can reach 0.1‰ for δ¹³C and 1.2‰ for δ²H. mpg.de

A variety of stable isotope labeling methods, including Isotope-Coded Affinity Tags (ICAT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are used in broader proteomics research and share the fundamental principle of using mass shifts to quantify labeled versus unlabeled species. nih.gov

Fragment Ion Analysis for Labeling Position Confirmation

Tandem mass spectrometry (MS/MS) is crucial for confirming that the isotopic labels are in the correct positions within the molecule. In this technique, a specific parent ion is selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions provide a fingerprint of the molecule's structure.

By analyzing the mass-to-charge ratios of the fragment ions, researchers can deduce the location of the ¹³C and deuterium atoms. For instance, the fragmentation of nitroalkanes often involves the loss of the NO₂ group or the neutral loss of HNO₂. nih.govnih.gov The masses of the remaining fragments can confirm whether the ¹³C atom is part of the methyl group. Similarly, the fragmentation pattern can verify the presence of three deuterium atoms on the methyl group. The analysis of ¹³C and ¹⁵N labeled parent molecules has been instrumental in understanding the fragmentation mechanisms of nitro-fatty acids, providing a basis for similar analyses on smaller molecules like nitromethane. nih.govnih.govresearchgate.net

Chromatographic Techniques for Isotopic Mixture Analysis

Gas chromatography (GC) is a highly effective method for separating mixtures of isotopically labeled molecules. gcms.cz The technique is sensitive enough to separate molecules that differ only in their isotopic composition. gcms.cz

When analyzing mixtures containing trideuterio(nitro)(¹³C)methane and its various isotopologues, GC can separate them based on subtle differences in their physical properties. gcms.cz Generally, deuterated compounds have slightly shorter retention times on many GC columns compared to their non-deuterated (protiated) counterparts, a phenomenon known as the inverse isotope effect. gcms.cznih.gov This allows for the baseline separation of isotopic pairs. gcms.cz

The choice of GC column is critical for achieving good separation. Columns with different stationary phases will exhibit varying degrees of separation for isotopic pairs. gcms.cz For instance, studies have compared the performance of different columns for separating various deuterated and non-deuterated compounds, demonstrating that complete baseline separation can be achieved under optimized conditions. gcms.cz

The separated isotopes can then be quantified. The use of an isotopically labeled internal standard, such as nitromethane-d₃, is common in quantitative methods to improve accuracy and precision by accounting for matrix effects and sample instability. nih.govnih.govresearchgate.net The combination of GC with mass spectrometry (GC-MS) provides a powerful tool for both the separation and sensitive detection of isotopic mixtures. nih.govnih.govresearchgate.net

Investigations of Reaction Mechanisms and Kinetics Using Trideuterio Nitro 13c Methane

Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change observed in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org This phenomenon is a quantum mechanical effect that arises primarily from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes. numberanalytics.combaranlab.org Bonds to heavier isotopes have lower zero-point energies, requiring more energy to reach the transition state and thus resulting in a slower reaction rate. numberanalytics.com The magnitude of the KIE is expressed as the ratio of the rate constant for the light isotopologue (kL) to that of the heavy isotopologue (kH). wikipedia.org

The substitution of hydrogen with deuterium (B1214612) (2H) leads to the most pronounced KIEs because it doubles the mass of the atom, causing a significant change in the vibrational frequency of the C-H bond. wikipedia.orglibretexts.org These effects are categorized as primary or secondary.

Primary Deuterium KIEs (PKIEs) are observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of the reaction. wikipedia.orglibretexts.org In reactions involving trideuterio(nitro)(13C)methane, the cleavage of a C-D bond is the key event. The rate of a reaction involving a C–H bond is typically 6–10 times faster than the corresponding reaction with a C–D bond. wikipedia.org For instance, in the deprotonation of nitroalkanes, which is often the rate-limiting step in reactions like the Henry reaction, a substantial primary KIE is expected. libretexts.orgmdpi.com Studies on the ionization of phenylnitromethane, a related compound, show large primary KIEs, which are used to analyze transition-state structures. rsc.org Exceptionally large KIEs (kH/kD values up to 45) have been observed in proton-transfer reactions from nitrophenylnitromethane, which are attributed to quantum-mechanical tunneling. rsc.org

Secondary Deuterium KIEs (SKIEs) occur when the deuterium atom is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.orgprinceton.edu These effects are generally smaller than PKIEs, with kH/kD values typically between 0.7 and 1.5. wikipedia.orgprinceton.edu They arise from changes in hybridization or hyperconjugation at the carbon atom bearing the isotope. princeton.edu For example, a change from sp3 to sp2 hybridization at the α-carbon during a reaction typically results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 leads to an inverse SKIE (kH/kD < 1). princeton.edu

The measurement of both primary and secondary deuterium KIEs using trideuterionitromethane allows chemists to determine if C-H bond cleavage is the slowest step and to gather details about the geometry of the transition state. numberanalytics.comlibretexts.org

Substituting carbon-12 with carbon-13 increases the atomic mass by only about 8%, resulting in much smaller KIEs compared to deuterium substitution. wikipedia.org A typical 12C reaction is only about 4% faster than the corresponding 13C reaction. wikipedia.org Despite their small magnitude, 13C KIEs are highly valuable for mechanistic elucidation. wikipedia.org

In reactions of trideuterio(nitro)(13C)methane, a 13C KIE provides information about changes in bonding at the carbon atom in the transition state. For example, in a nucleophilic substitution reaction on the methyl group, the 13C KIE can help distinguish between an SN1 and SN2 mechanism. wikipedia.org A small 13C KIE might suggest an SN2 pathway where the C-N bond is breaking as a new bond is forming. wikipedia.org In contrast, a larger effect could indicate a more dissociative, SN1-like mechanism. Research on other reactions, such as the Lewis acid-catalyzed ene reaction of formaldehyde, has shown that 13C KIEs can support the formation of a cationic intermediate followed by a rate-limiting proton transfer. nih.gov

Kinetic isotope effects are among the most powerful tools for determining the rate-determining step (RDS) of a reaction and for characterizing the structure of the transition state (TS). numberanalytics.comlibretexts.org By combining deuterium and carbon-13 KIE data from trideuterio(nitro)(13C)methane, a detailed picture of the reaction's highest energy point can be constructed. nih.gov

A large primary deuterium KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-determining step. princeton.edulibretexts.org The magnitude of the KIE can indicate the symmetry of the transition state; for proton transfer reactions, the maximum KIE is often observed when the proton is symmetrically shared between the donor and acceptor in the TS. princeton.edu

The 13C KIE complements this information by reporting on the bonding environment of the central carbon atom. Computational modeling, using methods like Density Functional Theory (DFT), can predict KIEs for various proposed transition state structures. nih.govresearchgate.net By comparing the experimentally measured KIEs with the calculated values, researchers can identify the TS structure that best fits the data, providing precise information on bond lengths and geometries at the pinnacle of the reaction energy profile. nih.gov

Table 1: Representative Kinetic Isotope Effects (KIEs) and Their Mechanistic Implications
Isotope SubstitutionType of KIETypical klight/kheavy ValueMechanistic InterpretationReference
H vs. DPrimary~2-10 (can be >40 with tunneling)Indicates C-H bond breaking in the rate-determining step. wikipedia.orgrsc.org
H vs. DSecondary (α)~1.1-1.2 (sp3 → sp2)Probes changes in hybridization at the carbon center. princeton.edu
H vs. DSecondary (α)~0.8-0.9 (sp2 → sp3)Indicates a tightening of bending modes in the transition state. princeton.edu
12C vs. 13CPrimary~1.02-1.08Indicates changes in bonding to the carbon atom in the rate-determining step. wikipedia.orglibretexts.org

Mechanistic Probes in Organic Transformations

Isotopic labeling is a fundamental technique used to trace the journey of atoms through a complex reaction sequence. wikipedia.org Trideuterio(nitro)(13C)methane serves as an ideal probe, as the distinct masses of both deuterium and carbon-13 can be tracked simultaneously, often using mass spectrometry or NMR spectroscopy. libretexts.orgwikipedia.org

By introducing trideuterio(nitro)(13C)methane into a reaction, scientists can follow the labeled methyl group to its final destination in the product molecules. wikipedia.org This process allows for the unambiguous determination of reaction pathways and the identification of transient intermediates that might otherwise be undetectable. wikipedia.orgmdpi.com

For example, in a multi-step synthesis, if the deuterium and 13C labels appear in an unexpected position in the final product, it suggests the occurrence of a molecular rearrangement. wikipedia.org Similarly, if the isotopic labels are found distributed among several products, it can provide quantitative information about competing reaction channels. mdpi.com Isotopic labeling studies are crucial for validating or refuting proposed mechanisms, moving beyond speculation to concrete experimental evidence. nih.govnih.gov

The acidity of the protons on the methyl group of nitromethane (B149229) is a central feature of its chemistry, leading to the formation of a resonance-stabilized carbanion (nitronate anion) in the presence of a base. utk.edu This proton transfer is the initial and often rate-limiting step in many important carbon-carbon bond-forming reactions, such as the Henry Reaction. mdpi.com

Using trideuterio(nitro)(13C)methane allows for a detailed investigation of this crucial step. The rate of deuteron (B1233211) abstraction from trideuterionitromethane compared to proton abstraction from regular nitromethane gives the primary kinetic isotope effect. nih.gov As mentioned, a large KIE points to this deprotonation being the rate-determining step. nih.govrsc.org Studies on related nitroalkanes have shown that the magnitude of the KIE can be highly dependent on the base and solvent used, providing insights into the transition state of the proton transfer. rsc.orgbits-pilani.ac.in For example, exceptionally high KIE values have been taken as evidence for quantum mechanical tunneling, where the deuteron passes through the activation barrier rather than going over it. rsc.orgrsc.org The 13C label further allows for the study of the electronic and structural changes at the carbon atom as it transforms from an sp3-hybridized state to the sp2-hybridized state of the nitronate carbanion. rsc.org

Table 2: Investigated Reaction Parameters using Isotopic Labeling
Parameter InvestigatedIsotopic Label UsedExperimental TechniqueInsight GainedReference
Rate-Determining StepDeuterium, Carbon-13Kinetic MeasurementsIdentifies the slowest step of the reaction via KIEs. numberanalytics.comlibretexts.org
Transition State StructureDeuterium, Carbon-13KIE analysis combined with computational chemistryProvides geometric and energetic details of the transition state. nih.govresearchgate.net
Reaction PathwaysDeuterium, Carbon-13Mass Spectrometry, NMR SpectroscopyTraces the fate of atoms and identifies rearrangements or competing pathways. wikipedia.orgnih.gov
Proton/Deuteron TransferDeuteriumKinetic MeasurementsElucidates the mechanism of carbanion formation and potential quantum tunneling. rsc.orgnih.gov

Investigation of C-NO₂ Bond Cleavage and Rearrangement Processes

The isotopic labeling in Trideuterio(nitro)(¹³C)methane makes it an invaluable tracer for studying the mechanisms of carbon-nitrogen bond cleavage and subsequent molecular rearrangements. The presence of the heavy isotope ¹³C at the central carbon and deuterium on the methyl group allows researchers to follow the fragments of the molecule through a reaction sequence using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

In studies of C-NO₂ bond scission, the distinct masses of the fragments generated from Trideuterio(nitro)(¹³C)methane enable precise tracking of their fate. This helps distinguish between different potential mechanistic pathways, such as homolytic cleavage (forming a radical pair) versus heterolytic cleavage (forming an ion pair).

Furthermore, this compound is instrumental in analyzing complex rearrangement reactions where the carbon skeleton of a molecule is reorganized. A classic example of such a reaction is the di-π-methane rearrangement, a photochemical process where a molecule with two π-systems separated by a saturated carbon atom rearranges to form a vinylcyclopropane (B126155) derivative. wikipedia.org By using a labeled substrate like Trideuterio(nitro)(¹³C)methane in analogous systems, chemists can definitively trace the movement of the specific carbon and deuterium atoms, confirming the proposed mechanism and revealing the intricate stereochemical details of the transformation. wikipedia.org The triplet excited state required for some of these rearrangements can be induced by a sensitizer, such as acetone. wikipedia.org

Applications in Umpolung Amide Synthesis and Carbon-Carbon Bond Forming Reactions

A significant application of labeled nitroalkanes like Trideuterio(nitro)(¹³C)methane is in the study of umpolung, or polarity reversal, catalysis. Nitroalkanes typically feature an electrophilic carbon atom. However, under specific catalytic conditions, this polarity can be inverted, turning the carbon into a nucleophile. This strategy has been harnessed for non-traditional amide synthesis.

A notable method involves an N-iodosuccinimide (NIS) catalytic system that facilitates the coupling of nitroalkanes and amines to form amides. rsc.org This oxidative process represents a departure from traditional methods and is believed to proceed via a hypervalent iodine reagent that enables the umpolung of the nitroalkane. rsc.org

The use of Trideuterio(nitro)(¹³C)methane in this reaction allows for detailed mechanistic investigations. By analyzing the final amide product, researchers can confirm that the ¹³C-labeled carbon from the nitromethane has been incorporated into the amide carbonyl group. Additionally, comparing the reaction rate with that of standard nitromethane can reveal kinetic isotope effects, providing insight into the rate-determining steps of the mechanism. The reaction tolerates a variety of functional groups, highlighting its potential in broader synthetic applications. rsc.org

Component Role in Umpolung Amide Synthesis
Nitroalkane (e.g., Trideuterio(nitro)(¹³C)methane)Source of the carbonyl carbon in the final amide product.
AmineNucleophile that attacks the activated nitroalkane derivative.
N-Iodosuccinimide (NIS)Oxidative catalyst that facilitates the polarity reversal (umpolung).
Hypervalent Iodine ReagentKey intermediate believed to be responsible for activating the nitroalkane.

This table summarizes the key reactants and catalysts in the non-traditional amide synthesis from nitroalkanes. rsc.org

Beyond amide synthesis, the activated intermediates generated through the umpolung of nitroalkanes can also be intercepted by carbon-based nucleophiles. This opens pathways for carbon-carbon bond formation, a fundamental process in organic synthesis. The isotopic labels in Trideuterio(nitro)(¹³C)methane are crucial for tracing the carbon backbone in these reactions and verifying the efficiency and regioselectivity of the bond-forming step.

Isotope Effects in Non-Covalent Interactions and Solution-Phase Dynamics

The substitution of protium (B1232500) (¹H) with deuterium (²H) and ¹²C with ¹³C in Trideuterio(nitro)(¹³C)methane gives rise to subtle but measurable isotope effects that extend beyond chemical reactions to non-covalent interactions. nih.govresearchgate.net These effects originate from the differences in mass and the resulting changes in vibrational frequencies of the chemical bonds. nih.gov The C-D bond, for instance, has a lower zero-point energy and is slightly shorter and less polarizable than the C-H bond.

These fundamental physical differences influence intermolecular forces such as van der Waals interactions, hydrogen bonding, and electrostatic interactions. nih.govnih.gov Consequently, non-covalent isotope effects can manifest in various physical and biochemical processes, including chromatographic separation, the binding of ligands to receptors, and phase equilibria. nih.govresearchgate.net

In the context of solution-phase dynamics, the increased mass of Trideuterio(nitro)(¹³C)methane compared to its standard isotopologue can affect its translational and rotational motion in a solvent. While often minor, these effects can be detected in high-precision experiments and are relevant to understanding diffusion rates and the local solvent structure around the molecule. The study of these non-covalent isotope effects is critical for the correct interpretation of experiments that use deuterium-labeled compounds as tracers, ensuring that the observed phenomena are not artifacts of the isotopic substitution itself. researchgate.net The influence of deuteration on binding interactions is a well-documented example of these effects. researchgate.net

Isotope Effect on Non-Covalent Interactions Physical Basis
Deuterium (²H)Alters strength of hydrogen bonding and van der Waals forces.Lower zero-point energy, shorter bond length, and lower polarizability of C-D vs. C-H bonds.
Carbon-13 (¹³C)Minor changes to vibrational modes and molecular polarizability.Increased mass affects phonon vibrational frequencies. nih.gov

This table outlines the primary isotopes in the subject compound and their influence on non-covalent interactions.

Computational Chemistry and Theoretical Insights into Trideuterio Nitro 13c Methane

Quantum Chemical Calculations for Molecular Structure and Vibrational Frequencies

Quantum chemical calculations are indispensable tools for predicting the geometric and electronic structure of molecules, as well as their vibrational properties. For Trideuterio(nitro)(¹³C)methane, methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine its equilibrium geometry and vibrational spectra.

The substitution of hydrogen with deuterium (B1214612) and ¹²C with ¹³C induces subtle but significant changes in the molecular parameters compared to the parent molecule, nitromethane (B149229) (CH₃NO₂). The primary effect of isotopic substitution is on the bond lengths and angles, which are governed by the zero-point vibrational energy (ZPVE). The heavier isotopes, deuterium and ¹³C, lead to a lower ZPVE, resulting in slightly shorter and stronger bonds. Consequently, the ¹³C-N and C-D bond lengths in Trideuterio(nitro)(¹³C)methane are predicted to be marginally shorter than the corresponding bonds in nitromethane.

Vibrational frequencies are particularly sensitive to isotopic substitution. The frequencies of vibrational modes involving the substituted atoms are expected to shift to lower wavenumbers (a red shift) due to the increased reduced mass of the vibrating system. The most significant shifts are anticipated for the C-D stretching and bending modes compared to the C-H modes in nitromethane. Similarly, the ¹³C-N stretching frequency will be lower than that of the ¹²C-N bond. High-resolution Fourier transform infrared (FTIR) spectroscopy, in conjunction with DFT calculations, has been used to evaluate the rotational constants and vibrational frequencies of nitromethane-d3, providing a solid foundation for predicting the spectrum of the ¹³C-substituted analogue. rsc.org

Table 1: Predicted Isotopic Shifts in Vibrational Frequencies for Trideuterio(nitro)(¹³C)methane

Vibrational ModeTypical Frequency in CH₃NO₂ (cm⁻¹)Predicted Shift in CD₃¹³NO₂
C-H Symmetric Stretch~2965Significant Red Shift (C-D)
C-H Asymmetric Stretch~3050Significant Red Shift (C-D)
NO₂ Symmetric Stretch~1380Minor Red Shift
NO₂ Asymmetric Stretch~1580Minor Red Shift
¹²C-N Stretch~920Red Shift (¹³C-N)
CH₃ Rocking~1100Significant Red Shift (CD₃)

Note: The predicted shifts are qualitative. Precise values require specific quantum chemical calculations for Trideuterio(nitro)(¹³C)methane.

Theoretical Prediction and Interpretation of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful probe into reaction mechanisms, revealing the extent to which a particular atom is involved in the rate-determining step of a reaction. The substitution of ¹²C with ¹³C and H with D in nitromethane is expected to give rise to both primary and secondary KIEs in its chemical reactions.

A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. For reactions involving the cleavage of a C-H bond, the substitution with deuterium will lead to a significant primary KIE (kH/kD > 1), as the C-D bond is stronger and has a lower zero-point energy. Theoretical predictions of KIEs are typically performed using transition state theory, where the vibrational frequencies of the reactants and the transition state are calculated quantum mechanically.

For Trideuterio(nitro)(¹³C)methane, a reaction involving the abstraction of a deuterium atom would exhibit a large primary deuterium KIE. The ¹³C substitution would primarily manifest as a secondary KIE, as the C-N bond is not typically broken in the initial steps of many of nitromethane's reactions, such as proton transfer. However, for reactions where the C-N bond is cleaved, a ¹³C primary KIE would be expected. The magnitude of the ¹³C KIE is generally smaller than that of the deuterium KIE due to the smaller relative mass difference between ¹³C and ¹²C.

Molecular Dynamics Simulations for Vibrational Energy Redistribution

Molecular dynamics (MD) simulations, particularly ab initio molecular dynamics (AIMD), provide a time-resolved view of atomic motions and energy flow within a molecule. rsc.org For Trideuterio(nitro)(¹³C)methane, MD simulations can elucidate the pathways of intramolecular vibrational energy redistribution (IVR). When energy is deposited into a specific vibrational mode (e.g., through laser excitation), MD simulations can track how this energy flows into other vibrational modes of the molecule.

Studies on nitromethane have shown that vibrational energy redistribution occurs on a picosecond timescale. rsc.org The substitution with heavier isotopes in Trideuterio(nitro)(¹³C)methane is expected to alter the IVR dynamics. The lower frequencies of the C-D and ¹³C-N modes will change the resonance conditions for energy transfer between different modes. Anharmonic couplings between vibrational modes are the primary drivers of IVR, and these couplings are sensitive to isotopic substitution. rsc.org

Simulations can reveal which modes are strongly coupled and the timescales for energy equilibration. For instance, the energy from an excited C-D stretching mode might transfer rapidly to CD₃ bending modes before redistributing to the NO₂ group and the ¹³C-N bond. These simulations are crucial for understanding energy dissipation processes, which are important in various contexts, including chemical reactions and material properties under extreme conditions.

Table 2: Key Parameters in Molecular Dynamics Simulations of Vibrational Energy Redistribution

ParameterDescriptionRelevance to Trideuterio(nitro)(¹³C)methane
Potential Energy Surface (PES) A mathematical function describing the energy of the molecule as a function of its atomic coordinates.An accurate PES, often from quantum chemical calculations, is essential for realistic simulations.
Initial Conditions The starting positions and velocities of the atoms, often corresponding to a specific vibrational state.Allows for the study of energy flow from a selectively excited mode, such as a C-D stretch.
Time Integration Algorithm A numerical method to solve the equations of motion and propagate the system forward in time.Determines the accuracy and stability of the simulation.
Analysis of Trajectories Methods to extract information about vibrational energy from the atomic trajectories.Techniques like normal mode analysis are used to quantify the energy in each vibrational mode over time.

Modeling of Reaction Pathways and Transition States with Isotopic Perturbations

Computational modeling of reaction pathways allows for the exploration of complex chemical transformations at the atomic level. For Trideuterio(nitro)(¹³C)methane, this involves mapping out the potential energy surface for its reactions, identifying transition states, and calculating reaction barriers. Isotopic substitution serves as a subtle perturbation that can be used to validate and refine these theoretical models.

For instance, in a reaction where a C-H bond is broken in the transition state, the higher energy barrier for C-D bond cleavage in the deuterated compound will be explicitly modeled. Similarly, the effect of the ¹³C atom on the vibrational frequencies of the transition state will be incorporated to provide a more accurate prediction of the reaction rate constant. By comparing these theoretical predictions with experimental data, chemists can gain a deeper and more quantitative understanding of the reaction mechanism.

Broader Applications of Trideuterio Nitro 13c Methane in Advanced Chemical Research

Development of Advanced Analytical Probes and Internal Standards

The use of stable isotope-labeled compounds is fundamental to modern analytical chemistry, particularly in mass spectrometry-based quantification methods. Trideuterio(nitro)(¹³C)methane, with a mass shift of +4 compared to its unlabeled counterpart, is an ideal internal standard for the accurate measurement of nitromethane (B149229).

Key Attributes as an Internal Standard:

Chemical Equivalence: As an isotopologue of nitromethane, it shares the same chemical and physical properties, ensuring it behaves identically during sample preparation, extraction, and chromatographic separation.

Mass Distinction: The significant mass difference allows for clear differentiation from the unlabeled analyte in mass spectrometry, preventing signal overlap and ensuring accurate quantification.

Reduced Interference: Using a labeled standard that is not naturally abundant minimizes the risk of interference from endogenous levels of the analyte or other compounds.

A key application for such an internal standard is in the analysis of nitromethane as a metabolite of other compounds. For instance, a fast and simple headspace gas chromatography-mass spectrometry (GC-MS) method has been developed for the measurement of nitromethane in aqueous samples, where a stable isotope-labeled internal standard was crucial for the method's accuracy and linearity nih.gov. This approach has been used to measure nitromethane in in-vitro incubations with liver cell fractions exposed to chloropicrin (B1668804), a soil fumigant and chemical warfare agent, for which nitromethane is a major metabolite nih.gov. The study indicated that the formation of nitromethane from chloropicrin is dependent on the presence of glutathione (B108866) and primarily occurs in liver cytosol fractions nih.gov.

The following table summarizes the analytical parameters for a GC-MS method for nitromethane detection, highlighting the importance of an internal standard for achieving high accuracy and linearity.

ParameterValue
Linearity (R²) 0.9996
Concentration Range 0.1-6.0 µg/mL
Relative Standard Deviation ≤1.5%

Data derived from a study on nitromethane analysis using a stable isotope dilution method nih.gov.

Contributions to Solvent Effects and Reaction Environment Studies

Nitromethane is a polar aprotic solvent with a high dielectric constant, making it a valuable medium for a variety of chemical reactions wikipedia.org. The isotopically labeled Trideuterio(nitro)(¹³C)methane allows for detailed investigations into solvent effects and the role of the reaction environment.

The substitution of protium (B1232500) with deuterium (B1214612) can subtly alter intermolecular interactions, such as hydrogen bonding, and can influence reaction rates through the kinetic isotope effect. Studies on proton transfer reactions in deuterated solvents, such as methanol-d, have shown significant solvent isotope effects rsc.org. For example, the rate of proton transfer from 2-nitropropane (B154153) to methoxide (B1231860) ion is different in methanol (B129727) versus methanol-d, providing insights into the solvation of the reacting species rsc.org.

While specific studies on Trideuterio(nitro)(¹³C)methane as a solvent are not widely available, research on the use of various deuterated solvents in NMR spectroscopy demonstrates their utility in resolving complex spectra and elucidating molecular structures researchgate.net. The chemical shifts of solutes can be sensitive to the isotopic composition of the solvent, and these shifts can provide information about solute-solvent interactions pitt.edu. The unique combination of deuterium and ¹³C labeling in Trideuterio(nitro)(¹³C)methane makes it a potentially powerful tool for mechanistic studies where the solvent is also a reactant or directly influences the transition state.

Use in Spectroscopic Assignment and Validation Studies

Isotopic labeling is an indispensable technique in spectroscopy for the assignment of spectral features and the validation of theoretical models. The presence of both deuterium and ¹³C in Trideuterio(nitro)(¹³C)methane provides distinct advantages in various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The enrichment with ¹³C allows for direct observation of the carbon backbone, which is not possible with the NMR-inactive ¹²C . The chemical shift of the ¹³C nucleus is sensitive to its electronic environment and can be influenced by the solvent .

Deuterium Isotope Effects: The substitution of protons with deuterium atoms leads to observable isotope effects on ¹³C chemical shifts nih.gov. These effects can provide structural information and insights into hydrogen bonding nih.gov.

Signal Simplification: In ¹H NMR, the absence of protons in Trideuterio(nitro)(¹³C)methane would result in the disappearance of proton signals, which can be useful in complex mixtures or for studying reactions where proton transfer is involved.

Vibrational Spectroscopy (Infrared and Raman):

The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms. The substitution of ¹H with ²H and ¹²C with ¹³C in nitromethane will lead to significant shifts in the vibrational spectra. These shifts are invaluable for the unambiguous assignment of vibrational modes. For example, extensive spectroscopic studies on nitromethane have been conducted using various techniques, including infrared, Raman, and vacuum ultraviolet (VUV) absorption spectroscopies researchgate.netnih.gov. The analysis of the spectra of isotopically labeled molecules like Trideuterio(nitro)(¹³C)methane would allow for a more precise assignment of the fundamental vibrations and a better understanding of the molecule's force field.

The table below shows a comparison of some properties of nitromethane and its isotopologues.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
Nitromethane75-52-561.04101.2
Nitromethane-¹³C32480-00-562.03101
Nitromethane-d₃13031-32-864.06Not specified
Trideuterio(nitro)(¹³C)methane112898-45-065.05101

Data sourced from various chemical suppliers and databases wikipedia.orgsigmaaldrich.comsigmaaldrich.comisotope.com.

Material Science Applications Requiring Precise Isotopic Control

The isotopic composition of materials can have a significant impact on their properties and behavior, particularly in fields such as explosives and polymers. The use of isotopically controlled compounds like Trideuterio(nitro)(¹³C)methane is critical for understanding and tailoring material performance.

One of the most studied areas where isotopic effects in nitromethane are prominent is in its detonation chemistry. The detonation properties of liquid nitromethane have been thoroughly investigated, and it is considered a model system for homogeneous condensed-phase explosives acs.orgnih.gov. Studies on the effect of deuterating the methyl group in nitromethane (CD₃NO₂) have revealed significant differences in detonation behavior compared to the protonated form (CH₃NO₂) acs.orgnih.gov.

Key Findings from Deuteration Studies:

Detonation Speed: Deuterated nitromethane exhibits a large decrease in the steady infinite-medium detonation speed acs.org.

Failure Diameter: The failure diameter of deuterated nitromethane is significantly larger, indicating that the protons on the methyl group play a crucial role in the detonation chemistry acs.org.

Reaction Zone Length: The chemical reaction zone length is longer for deuterated nitromethane, as implied by a steeper slope in the diameter-effect curve acs.org.

These findings suggest that the C-H bond breaking is a critical step in the chemical reactions that sustain the detonation wave. The use of Trideuterio(nitro)(¹³C)methane in such studies could provide even more detailed insights by allowing for the tracking of both the carbon and hydrogen atoms through the complex reaction network of detonation. This precise isotopic control is essential for validating theoretical models of detonation and for the development of new energetic materials with tailored properties.

Future Directions and Emerging Research Avenues

Integration with Novel Spectroscopic Techniques

The dual isotopic labeling of Trideuterio(nitro)(¹¹³C)methane makes it an ideal candidate for advanced spectroscopic analysis. numberanalytics.comwikipedia.org The presence of both deuterium (B1214612) and carbon-13 allows for multi-nuclear and multi-dimensional Nuclear Magnetic Resonance (NMR) experiments, which can provide unprecedented detail about the molecule's structure, dynamics, and interactions.

The ¹³C nucleus provides a sensitive handle for NMR spectroscopy, a technique that is otherwise challenging with the NMR-inactive ¹²C isotope. The chemical shift of the ¹¹³C nucleus is highly sensitive to its electronic environment, allowing for precise tracking of the carbon atom during chemical transformations. Furthermore, the coupling between the ¹³C nucleus and the attached deuterium atoms (¹J(¹³C,²H)) can provide valuable information about bonding and hybridization.

In vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, the isotopic substitutions will cause significant shifts in the vibrational frequencies of the C-D and ¹³C-N bonds compared to standard nitromethane (B149229). These shifts can be used to cleanly distinguish the labeled molecule from its unlabeled counterparts and to probe specific molecular motions without interference from other modes. numberanalytics.com For instance, advanced techniques like vacuum ultraviolet (VUV) absorption and photoelectron spectroscopy, which provide information on electronic states, could potentially measure small but significant shifts in the vibronic structure due to the isotopic substitution, enabling selective detection.

Table 1: Predicted Spectroscopic Features of Trideuterio(nitro)(¹¹³C)methane

Spectroscopic TechniquePredicted ObservationInformation Gained
¹³C NMRSingle resonance with a distinct chemical shift.Electronic environment of the carbon atom, tracking the carbon backbone in reactions.
¹H NMRAbsence of signal from the methyl group.Confirmation of complete deuteration.
²H NMRResonance corresponding to the deuterium nuclei.Information on the local environment of the methyl group.
IR SpectroscopyShifted C-D and ¹³C-N stretching and bending frequencies.Probing of specific bond vibrations, distinguishing the isotopologue from unlabeled molecules.
Raman SpectroscopyCharacteristic shifted vibrational modes.Complementary vibrational data, useful for studying reaction intermediates on surfaces.
Mass SpectrometryDistinct molecular ion peak at a higher mass-to-charge ratio.Unambiguous identification and quantification of the labeled molecule.

This table is based on established principles of spectroscopy for isotopically labeled compounds. numberanalytics.comwikipedia.org

Potential for Unraveling Complex Catalytic Cycles

Isotopic labeling is a cornerstone for elucidating the mechanisms of catalytic reactions. numberanalytics.com Trideuterio(nitro)(¹¹³C)methane could serve as a powerful tracer in studying catalytic processes involving nitromethane, such as its decomposition or its use as a reactant in carbon-carbon bond-forming reactions.

One area of interest is the catalytic decomposition of nitromethane on metal surfaces, a reaction relevant to monopropellant systems. dtic.mildtic.mil Studies have shown that the decomposition mechanism can be complex, with potential for catalyst poisoning by carbon deposition. dtic.mildtic.mil By using Trideuterio(nitro)(¹¹³C)methane, researchers could use techniques like temperature-programmed desorption (TPD) and surface-sensitive spectroscopies to trace the fate of the carbon and hydrogen atoms from the nitromethane molecule. This would help to identify the specific bond-breaking and bond-forming steps that lead to either productive decomposition or catalyst deactivation. The absence of a kinetic isotope effect for CD₃NO₂ in some studies suggests that C-H bond scission is not the rate-limiting step, pointing towards N-O bond breaking as critical. dtic.mil The use of the dual-labeled compound would allow for a more detailed investigation of these interconnected processes.

Another significant application is in the study of the Henry reaction, a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde. mdpi.com Asymmetric versions of this reaction are crucial for the synthesis of chiral building blocks. mdpi.com By using Trideuterio(nitro)(¹¹³C)methane, it would be possible to follow the labeled carbon atom from the reactant to the final nitroaldol product, confirming the reaction pathway. Furthermore, monitoring the kinetic isotope effects associated with the deuterated methyl group can provide insights into the transition state of the C-H bond breaking step, which is often rate-determining.

Role in the Development of New Synthetic Methodologies

The development of new synthetic methods relies on the ability to unambiguously determine the structure of the products and to understand the mechanism by which they are formed. The synthesis of specifically labeled compounds is a critical component of this process. nih.govnih.gov

The synthesis of Trideuterio(nitro)(¹¹³C)methane itself would be a valuable exercise in developing selective labeling techniques. Building on established methods for creating ¹³C-methyl labeled compounds and deuterated molecules, synthetic chemists could devise new routes to access this and other multiply-labeled small molecules. nih.govisotope.com

Once synthesized, Trideuterio(nitro)(¹¹³C)methane can be used as a "smart" building block in organic synthesis. When this molecule is incorporated into a larger, more complex target molecule, the isotopic labels serve as a clear spectroscopic signature. This allows chemists to verify the successful incorporation of the nitromethane unit and to study the local environment of that unit within the larger structure using NMR and other spectroscopic methods. This is particularly valuable in complex multi-step syntheses where structural verification can be challenging.

Advancing Fundamental Understanding of Isotope Effects in Chemical Reactivity

Kinetic Isotope Effects (KIEs) are among the most powerful tools for investigating the transition states of chemical reactions. wikipedia.org The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Trideuterio(nitro)(¹¹³C)methane is uniquely suited for advanced KIE studies because it allows for the simultaneous investigation of both primary and secondary isotope effects.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org In reactions involving the deprotonation of nitromethane, replacing hydrogen with deuterium in the methyl group (as in Trideuterio(nitro)(¹¹³C)methane) would lead to a significant primary KIE. Studies on the proton-transfer reactions of similar molecules like 4-nitrophenylnitromethane have shown exceptionally large KIEs, which are indicative of quantum mechanical tunneling. rsc.org Using the deuterated compound allows for the quantification of this effect, providing deep insight into the nature of the energy barrier for the reaction.

A secondary KIE occurs when the isotopically labeled atom is not directly involved in bond breaking or formation. wikipedia.org The ¹³C label in Trideuterio(nitro)(¹¹³C)methane would exhibit a secondary KIE. This effect arises from changes in the vibrational environment of the carbon atom as the reaction proceeds from reactant to transition state. wikipedia.org Measuring the ¹³C KIE in conjunction with the deuterium KIE can provide a more complete picture of the transition state structure. For example, a change in the hybridization of the carbon atom from sp³ in the reactant to sp² in an intermediate or transition state can be probed by the magnitude of the secondary KIE. wikipedia.org

Table 2: Kinetic Isotope Effects in Proton Transfer Reactions of Nitromethane Analogs

ReactantBaseSolventkH/kD at 25°CReference
4-NitrophenylnitromethaneAlkylamidineToluene11.7 ± 1.0 rsc.org
4-NitrophenylnitromethanePentamethylguanidineToluene13.7 ± 0.4 rsc.org
4-NitrophenylnitromethaneTetramethylguanidineToluene45 ± 2

This table presents experimentally determined kinetic isotope effects for compounds structurally related to nitromethane, illustrating the magnitude of such effects in similar chemical systems.

By studying reactions such as base-catalyzed H-D exchange, the Henry reaction, or enzyme-catalyzed transformations with Trideuterio(nitro)(¹¹³C)methane, chemists can gather detailed data on both primary and secondary KIEs. This dual-pronged approach can help to distinguish between competing mechanistic proposals and to construct highly refined models of transition state geometries, thereby advancing our fundamental understanding of chemical reactivity.

Q & A

Q. What synthetic methodologies are recommended for introducing deuterium and ¹³C isotopes into Trideuterio(nitro)(¹³C)methane?

Synthesis of this compound involves isotopic labeling via selective substitution or precursor-based routes. For deuterium incorporation, methods like H/D exchange under acidic or basic conditions using deuterated solvents (e.g., D₂O or CD₃OD) are common. The ¹³C isotope is typically introduced via labeled precursors, such as ¹³C-enriched methyl iodide or methane derivatives. For example, iodomethane-d₃ (trideuterio(iodo)methane) synthesis employs deuterated reagents to replace hydrogen atoms . Analytical validation (e.g., NMR, mass spectrometry) is critical to confirm isotopic purity and positional accuracy .

Q. Which analytical techniques are most effective for characterizing Trideuterio(nitro)(¹³C)methane’s structure and isotopic distribution?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR detects residual protons, while ¹³C NMR confirms the position and enrichment of the ¹³C isotope. Deuterium’s quadrupolar moment often broadens signals, requiring specialized ²H NMR or indirect detection methods .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or isotope ratio MS (IRMS) quantifies isotopic abundance and distinguishes between natural abundance and intentional labeling. Fragmentation patterns help verify the nitro group’s presence .
  • Isotopic Chromatography: Coupling gas/liquid chromatography with isotopic detectors ensures separation from non-labeled analogs and impurities .

Q. How does isotopic labeling impact the compound’s stability and handling in experimental setups?

Deuterium incorporation can alter kinetic isotope effects (KIEs), affecting reaction rates and thermodynamic stability. For instance, C-D bonds are stronger than C-H bonds, potentially slowing nitro-group reduction or decomposition. Storage in inert, deuterated solvents (e.g., CDCl₃) minimizes unintended H/D exchange. Stability studies under varying pH and temperature are advised to optimize storage conditions .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of Trideuterio(nitro)(¹³C)methane influence its reactivity in catalytic systems compared to non-deuterated analogs?

Deuterium’s KIE (typically 2–7 for C-H vs. C-D bonds) can reduce reaction rates in processes like hydrogenolysis or nitration. For example, in Pd-catalyzed reactions, deuterated methane derivatives may exhibit slower adsorption/desorption kinetics. Computational modeling (DFT) paired with experimental rate comparisons can quantify these effects. Studies on similar compounds, like iodomethane-d₃, show reduced reactivity in SN2 reactions due to deuterium’s mass .

Q. What strategies resolve contradictions in isotopic enrichment data arising from environmental or instrumental variability?

  • Calibration with Certified Standards: Use NIST-traceable isotopic standards to normalize MS or IRMS data, correcting for drift or matrix effects .
  • Statistical Robustness: Apply wavelet coherence analysis (e.g., WTC) to distinguish true isotopic signals from noise, as demonstrated in ¹³C speleothem studies .
  • Cross-Validation: Combine multiple techniques (e.g., NMR for positional confirmation, MS for abundance) to reconcile discrepancies .

Q. How can Trideuterio(nitro)(¹³C)methane be applied in tracing reaction mechanisms or metabolic pathways?

As a stable isotope tracer, it enables real-time monitoring of nitro-group transformations (e.g., reduction to amines) via isotopic mass shifts in MS. In metabolic studies, ¹³C labeling tracks carbon flux in microbial methanogenesis pathways, while deuterium provides insights into hydrogen transfer steps. This dual labeling approach is critical for disentangling complex reaction networks, as seen in studies on methane-oxidizing bacteria .

Q. What experimental design considerations are essential for minimizing isotopic dilution in kinetic studies?

  • Reagent Purity: Ensure solvents and catalysts are deuterium-free to prevent H/D exchange.
  • Quenching Protocols: Rapidly terminate reactions (e.g., flash-freezing) to halt unintended isotopic scrambling.
  • Control Experiments: Compare results with non-labeled analogs to isolate isotope-specific effects .

Data Interpretation and Methodological Challenges

Q. How can researchers differentiate between kinetic and equilibrium isotope effects in studies involving Trideuterio(nitro)(¹³C)methane?

  • Kinetic Effects: Measure rate constants (k_H/k_D) under steady-state conditions. For example, slower C-D bond cleavage in nitro-reduction reactions indicates a primary KIE.
  • Equilibrium Effects: Use isotopic fractionation experiments (e.g., equilibrium isotopic exchange) to assess thermodynamic preferences. Computational tools like Gaussian or ORCA model bond dissociation energies to predict equilibrium shifts .

Q. What advanced spectral techniques address signal overlap in characterizing deuterated nitro compounds?

  • 2D NMR: HSQC or HMBC correlations resolve overlapping ¹H/¹³C signals, particularly in crowded aromatic or nitro regions.
  • Dynamic Nuclear Polarization (DNP): Enhances sensitivity for low-abundance isotopes like ¹³C in complex matrices .

Q. How does the isotopic labeling of methane derivatives impact their environmental tracing accuracy in climate studies?

While ¹³C is widely used in paleoclimate reconstructions (e.g., speleothems ), deuterium’s hygroscopicity may introduce biases in atmospheric studies. Dual-labeled compounds require corrections for fractionation during sample preparation (e.g., cryogenic trapping) and analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.